molecular formula C15H10ClFN2O3S B2514930 4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid CAS No. 530126-67-1

4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid

Cat. No.: B2514930
CAS No.: 530126-67-1
M. Wt: 352.76
InChI Key: GTFGBMJSTPRHTM-UHFFFAOYSA-N
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Description

4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid is a benzoic acid derivative with a chloro substituent at the 4-position and a carbamothioylamino group at the 3-position. The carbamothioyl moiety is further substituted with a 3-fluorobenzoyl group.

Properties

IUPAC Name

4-chloro-3-[(3-fluorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3S/c16-11-5-4-9(14(21)22)7-12(11)18-15(23)19-13(20)8-2-1-3-10(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFGBMJSTPRHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 3-fluorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzoyl/Carbamothioyl Moieties

The target compound’s structural analogs differ primarily in the substituents on the benzoyl/carbamothioyl groups. Key examples include:

Compound Name Substituent on Carbamothioyl Group Molecular Formula Molecular Mass (g/mol) Key Features
4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid (Target) 3-Fluorobenzoyl C₁₅H₁₀ClFN₂O₃S (inferred) ~368.77 (calculated) Fluorine enhances electronegativity; moderate steric bulk.
4-Chloro-3-({[(4-ethoxy-3-nitrobenzoyl)carbamothioyl]amino})benzoic acid 4-Ethoxy-3-nitrobenzoyl C₁₇H₁₄ClN₃O₆S 423.83 Nitro group increases reactivity; ethoxy adds hydrophobicity.
4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid Naphthalen-2-ylcarbonyl C₁₉H₁₃ClN₂O₃S 384.84 Bulky aromatic system; enhances π-π interactions.
4-Chloro-3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid 3-Methoxyphenylcarbonyl C₁₆H₁₃ClN₂O₄S 364.80 Methoxy improves solubility; moderate electron-donating effect.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (target) and nitro () groups enhance electrophilicity, whereas methoxy () donates electrons, altering reactivity in substitution reactions.

Physicochemical Properties

Solubility and Acidity
  • The carboxylic acid group ensures moderate water solubility, but hydrophobic substituents (e.g., naphthalene in ) reduce it.
  • The chloro and fluorine substituents increase acidity (pKa ~2–3 for benzoic acid derivatives) compared to non-halogenated analogs.
Thermal Stability

Compounds with nitro groups () may exhibit lower thermal stability due to the nitro group’s propensity for decomposition. Fluorinated derivatives (target, ) are generally more stable.

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound (Reference) Molecular Formula Molecular Mass (g/mol) Substituent Features
Target Compound C₁₅H₁₀ClFN₂O₃S 368.77 3-Fluorobenzoyl, Cl, COOH
4-Chloro-3-(4-fluorophenylsulfamoyl)benzoic acid C₁₃H₉ClFNO₄S 329.73 Sulfamoyl linker, 4-fluorophenyl
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S 255.07 Chlorosulfonyl (high reactivity)

Biological Activity

4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety substituted with a chloro group and a carbamothioyl group linked to a fluorobenzoyl moiety. The chemical formula is C15H12ClFN2O2SC_{15}H_{12}ClFN_2O_2S, and its structure can be depicted as follows:

\text{Structure }\text{4 Chloro 3 3 fluorobenzoyl carbamothioyl amino}benzoicacid}

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-aminobenzoic acid with 3-fluorobenzoyl isothiocyanate. The reaction conditions include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to facilitate the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzamide have shown significant inhibition against various cancer cell lines, suggesting that modifications in the benzamide structure can enhance biological activity .

Table 1: Summary of Anticancer Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound I-8RET-positive cells5.2RET kinase inhibition
4-Chloro-3-Amino Benzoic AcidA549 (Lung Cancer)10.0Apoptosis induction

Antimicrobial Activity

Benzoylthiourea derivatives, which share structural similarities with our compound, have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest that the thioamide functionality may play a critical role in enhancing antimicrobial activity .

Table 2: Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzoylthiourea DerivativeStaphylococcus aureus12.5 µg/mL
4-Chloro-3-Amino Benzoic AcidEscherichia coli15 µg/mL

Case Studies

  • Case Study on Antitumor Effects : A clinical study involving benzamide derivatives indicated that patients treated with compounds similar to our target showed prolonged survival rates and reduced tumor size in imaging studies .
  • Mechanistic Insights : Research demonstrated that the introduction of fluorine atoms in benzamide derivatives enhances their binding affinity to target proteins, leading to increased potency against cancer cell lines .

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